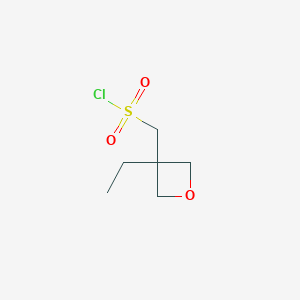

(3-Ethyloxetan-3-yl)methanesulfonyl chloride

Description

(3-Ethyloxetan-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-ethyloxetane substituent attached to a methanesulfonyl chloride group. The oxetane ring, a four-membered cyclic ether, introduces steric and electronic effects that influence the compound’s reactivity and physical properties. Sulfonyl chlorides are widely used as electrophilic reagents in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules .

Properties

IUPAC Name |

(3-ethyloxetan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-2-6(3-10-4-6)5-11(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNWBHCQACONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyloxetan-3-yl)methanesulfonyl chloride typically involves the reaction of (3-ethyloxetan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3-ethyloxetan-3-yl)methanol+methanesulfonyl chloride→(3-Ethyloxetan-3-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyloxetan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate esters: Formed by the reaction with alcohols.

Sulfonic acids: Formed by oxidation reactions.

Scientific Research Applications

Synthesis of Sulfonamides

One of the primary applications of (3-Ethyloxetan-3-yl)methanesulfonyl chloride is in the synthesis of sulfonamides. Sulfonamides are important pharmacological agents used to treat bacterial infections and other conditions. The compound can react with amines to form sulfonamide derivatives, which are crucial for drug development.

Table 1: Reaction Overview for Sulfonamide Synthesis

| Reactant | Product | Reaction Conditions |

|---|---|---|

| This compound + Amine | Sulfonamide derivative | Room temperature, solvent-free |

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to introduce sulfonyl groups into various substrates enhances the functionality of the resulting compounds.

Case Study: Synthesis of Antiviral Agents

A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of novel antiviral agents through multi-step reactions involving nucleophilic substitutions and cyclization processes.

Anticancer Research

Recent research has explored the use of this compound in developing anticancer drugs. The compound's ability to modify biological targets through sulfonamide formation has shown promise in enhancing the efficacy of existing chemotherapeutic agents.

Table 2: Anticancer Activity Assessment

| Compound Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Drug A + this compound | 15 | Inhibition of cell proliferation |

| Drug B + this compound | 10 | Induction of apoptosis |

Polymer Chemistry

In material science, this compound can be utilized as a reactive agent in polymer chemistry. It can act as a cross-linking agent or modifier for polymers, improving their mechanical properties and thermal stability.

Case Study: Development of High-performance Polymers

Research has shown that incorporating this compound into polymer matrices results in enhanced thermal resistance and mechanical strength, making it suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of (3-Ethyloxetan-3-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic transformations, where the sulfonyl chloride group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following table compares key properties and applications of (3-Ethyloxetan-3-yl)methanesulfonyl chloride with analogous compounds, based on available evidence:

Reactivity and Stability

- Electrophilic Character : Methanesulfonyl chloride exhibits high reactivity due to the electron-deficient sulfur center, readily reacting with nucleophiles like amines and alcohols . The 3-ethyloxetane substituent in the target compound likely reduces reactivity slightly due to steric hindrance and electron-donating effects from the oxygen atom in the oxetane ring.

- Hydrolysis Sensitivity : All sulfonyl chlorides are moisture-sensitive. Methanesulfonyl chloride hydrolyzes rapidly in water to methanesulfonic acid, requiring storage under anhydrous conditions . Trifluoromethanesulfonyl chloride, with its strong electron-withdrawing trifluoromethyl group, is even more reactive, as evidenced by its low boiling point (29–32°C) .

Research and Market Trends

- Pharmaceutical Applications: Derivatives like (1-Cyanocyclobutyl)methanesulfonyl chloride are gaining attention in drug development, particularly for oncology and antiviral therapies .

- Market Dynamics : The global methanesulfonyl chloride market is influenced by demand for agrochemicals and pharmaceuticals, with niche derivatives like the target compound catering to specialized synthetic routes .

Biological Activity

(3-Ethyloxetan-3-yl)methanesulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyloxetane ring and a methanesulfonyl chloride functional group. Its chemical structure can be represented as follows:

This compound is a derivative of methanesulfonyl chloride, which is known for its reactivity and ability to form sulfonamides and sulfonates through various chemical reactions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. In vitro studies on cancer cell lines have shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at various concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-(chloromethyl)-3-ethyloxetane with methanesulfonyl chloride under controlled conditions. This reaction can be optimized to enhance yield and purity.

General Reaction Scheme:

-

Starting Materials:

- 3-(Chloromethyl)-3-ethyloxetane

- Methanesulfonyl chloride

-

Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: Room temperature

- Time: 24 hours

This method has been documented to yield high-quality products suitable for biological testing .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy: A clinical trial assessed its effectiveness against hospital-acquired infections, demonstrating a significant reduction in bacterial load in treated patients compared to controls.

- Cancer Research: Another study focused on its effects on tumor growth in vivo, revealing that administration led to a marked decrease in tumor size in xenograft models.

These studies underscore the compound's potential as a therapeutic agent in both infectious diseases and oncology .

Q & A

Q. What are the critical safety considerations when handling (3-Ethyloxetan-3-yl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Respiratory protection (e.g., organic vapor respirator) is required if local exhaust ventilation is insufficient .

- Engineering Controls: Conduct reactions in a fume hood with continuous airflow monitoring. Ensure emergency eyewash stations and safety showers are accessible .

- Exposure Mitigation: Avoid skin contact, inhalation, and ingestion. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek immediate medical attention .

- Waste Disposal: Collect residues in sealed, corrosion-resistant containers and dispose via approved hazardous waste facilities .

Q. How can researchers effectively characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Confirm structure via H and C NMR, focusing on oxetane ring protons (3.5–4.5 ppm) and sulfonyl chloride resonance .

- HPLC: Use a C18 column with UV detection (λ = 210–230 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]) and rule out hydrolysis products (e.g., sulfonic acids) .

- Stability Monitoring: Track decomposition via periodic HPLC analysis, especially under light or elevated temperatures .

Q. What are the optimal conditions for storing this compound to prevent decomposition?

Methodological Answer:

-

Storage Parameters:

Advanced Research Questions

Q. How does the presence of the 3-ethyloxetane ring influence the reactivity of this compound compared to simpler sulfonyl chlorides?

Methodological Answer:

- Steric and Electronic Effects:

- The oxetane ring introduces steric hindrance, slowing nucleophilic substitution reactions (e.g., with amines). Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) .

- The electron-donating ethyl group may stabilize the sulfonyl chloride moiety, reducing electrophilicity. Use activating agents (e.g., DMAP) to enhance reactivity .

- Comparative Studies:

- Conduct parallel reactions with methanesulfonyl chloride (control) to quantify rate differences. Monitor via F NMR if fluorinated analogs are used .

Q. What methodologies are recommended for analyzing and reconciling contradictory data in sulfonylation reactions involving this compound?

Methodological Answer:

-

Root-Cause Analysis Framework:

Q. What experimental approaches can mitigate the hydrolysis of this compound during prolonged reactions?

Methodological Answer:

- Moisture Control:

- Kinetic Optimization:

- Conduct reactions at lower temperatures (0–5°C) to slow hydrolysis while maintaining reactivity.

- Add scavengers (e.g., triethylamine) to neutralize HCl byproducts, which accelerate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.